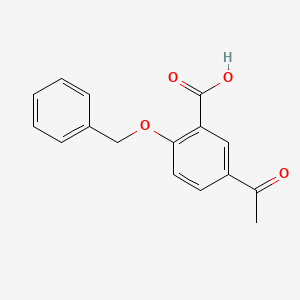

5-Acetyl-2-(benzyloxy)benzoic acid

Descripción general

Descripción

The compound 5-Acetyl-2-(benzyloxy)benzoic acid, while not directly synthesized or analyzed in the provided papers, shares structural similarities with compounds that have been studied. The papers provided focus on the synthesis and analysis of various benzoic acid derivatives, which are structurally related to this compound. These studies offer insights into the methods and analytical techniques that could be applicable to the compound of interest.

Synthesis Analysis

The synthesis of N-acetyl-2-aryl-1,2-dihydro-(4H)-3,1-benzoxazin-4-ones, as reported in one of the papers, involves cyclization of some 2-(benzylideneamino)benzoic acids in acetic anhydride under reflux conditions, yielding high purity products with simple work-up . This method suggests that acylation reactions and cyclization are key steps in synthesizing complex benzoic acid derivatives, which could be relevant for synthesizing this compound.

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds have been computed using ab initio molecular orbital calculations and density functional theory methods . The high correlation between theoretical and experimental vibrational frequencies indicates the reliability of these computational methods for predicting the molecular structure of benzoic acid derivatives. This approach could be used to analyze the molecular structure of this compound.

Chemical Reactions Analysis

Although the papers do not directly address the chemical reactions of this compound, they do provide information on the reactivity of similar compounds. For instance, the synthesis of a novel α-{[(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-2H-yl)acetyl]amino}benzylpropanoic acid involves the carbodiimide method, which could be a useful technique for introducing acetyl groups into benzoic acid derivatives . This information could be extrapolated to understand the potential reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be inferred from the experimental and computational studies. For example, the electrode potentials of certain benzoic acid derivatives have been calculated and verified experimentally, suggesting that electrochemical techniques could be employed to study the redox properties of this compound . Additionally, the use of IR spectroscopy and elemental analysis in characterizing the structure of synthesized compounds provides a basis for understanding the physical properties of similar compounds .

Aplicaciones Científicas De Investigación

1. Role in Organic Synthesis

5-Acetyl-2-(benzyloxy)benzoic acid plays a significant role in organic synthesis. For instance, its derivatives are used in the selective acylation of nucleosides, as seen in the synthesis of acylated thymidine derivatives (Mitsunobu, Kimura, & Fujisawa, 1972). This process is vital for the modification of nucleic acid components, which can be used in various biochemical applications.

2. Photophysical Properties in Coordination Polymers

Derivatives of this compound have been used to study the photophysical properties of lanthanide-based coordination polymers. These studies focus on the synthesis, crystal structures, and luminescent properties of these polymers, contributing to our understanding of materials science and nanotechnology (Sivakumar, Reddy, Cowley, & Butorac, 2011).

3. Application in Luminescent Properties Studies

Research on lanthanide coordination compounds using derivatives of this compound has shown the influence of electron-withdrawing and electron-donating groups on luminescent properties. This research is important for the development of new materials with specific optical properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

4. Impact on Antiplatelet and Analgesic Activities

Studies have shown that compounds bearing a structural resemblance to this compound, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, possess significant analgesic and antiplatelet activities. These findings have implications for the development of new pharmaceuticals (Caroline et al., 2019).

Mecanismo De Acción

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body . The specific targets would depend on the exact biological context and the specific functional groups present in the compound.

Mode of Action

The mode of action of 5-Acetyl-2-(benzyloxy)benzoic acid involves interactions at the benzylic position . These interactions can include free radical bromination, nucleophilic substitution, and oxidation . The compound’s benzylic hydrogens are activated towards free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including oxidative degradation . The compound’s interactions at the benzylic position can lead to changes in these pathways .

Pharmacokinetics

The compound’s benzylic structure may influence its pharmacokinetic properties, as benzylic compounds are often highly reactive and may undergo various metabolic transformations .

Result of Action

The compound’s interactions at the benzylic position can lead to various chemical transformations, which could potentially result in various biological effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other chemical species, pH, temperature, and other conditions . .

Propiedades

IUPAC Name |

5-acetyl-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11(17)13-7-8-15(14(9-13)16(18)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPLBZRVAALRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619320 | |

| Record name | 5-Acetyl-2-(benzyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201663-18-5 | |

| Record name | 5-Acetyl-2-(benzyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

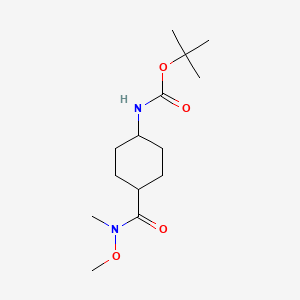

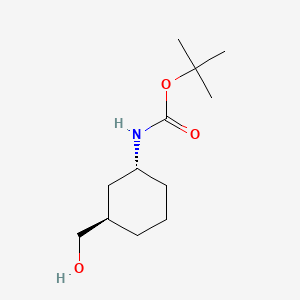

Synthesis routes and methods

Procedure details

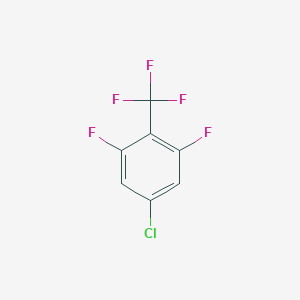

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

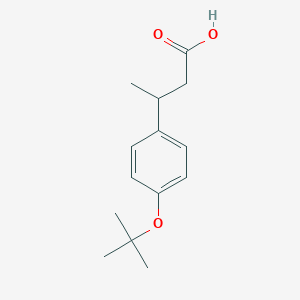

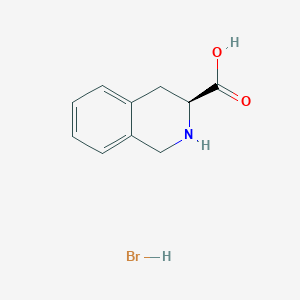

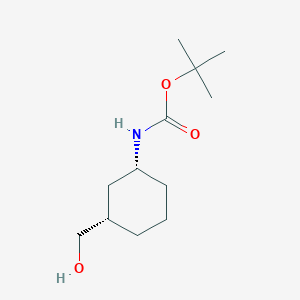

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)

![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)

![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)

![3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid](/img/structure/B1323336.png)

![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)